4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide
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Overview
Description
4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a ureido group attached to a chlorophenyl ring, which is further connected to a phenethylbenzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide typically involves the reaction of 3-chlorophenyl isocyanate with an appropriate amine under controlled conditions. For instance, the reaction of 3-chlorophenyl isocyanate with phenethylamine in the presence of a base such as triethylamine can yield the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenethylbenzenesulfonamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(3-chlorophenyl)ureido)benzoic (3,4-dichlorobenzylidene)hydrazide
- 4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ureido and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial and anticancer properties. The presence of a sulfonamide group, coupled with a urea linkage and phenethyl moiety, enhances its biological efficacy.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, starting with the reaction of 3-chlorophenyl isocyanate with phenethylamine in the presence of a base such as triethylamine. This method allows for the formation of the desired sulfonamide compound, which can then be purified through recrystallization or chromatography .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant inhibition against various cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation at concentrations ranging from 1.52 to 6.31 μM, demonstrating selectivity for cancerous cells over normal cells . The mechanisms underlying this activity may involve apoptosis induction and enzyme inhibition.
- Case Study : A study on aryl thiazolone-benzenesulfonamides demonstrated that specific derivatives showed IC50 values against carbonic anhydrase IX (CA IX) as low as 10.93 nM, indicating potent enzyme inhibition and potential anticancer activity .
Antibacterial Activity
The sulfonamide group in this compound is also associated with antibacterial properties. Similar compounds have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition rates. For example, some derivatives exhibited over 80% inhibition against Staphylococcus aureus at certain concentrations .
The mechanism of action for this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The ureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenethylbenzenesulfonamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(3-chlorophenyl)-N'-(4-(trifluoromethyl)phenyl)urea | Structure | Antitumor activity |
3-(3-Chlorophenyl)-4-tert-butyl-4H-1,2,4-triazole | Structure | Antifungal properties |
Sulfanilamide | Structure | Antibacterial activity |
The uniqueness of this compound lies in its specific combination of functional groups, which may enhance its biological activity compared to simpler sulfonamides or ureas .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-17-7-4-8-19(15-17)25-21(26)24-18-9-11-20(12-10-18)29(27,28)23-14-13-16-5-2-1-3-6-16/h1-12,15,23H,13-14H2,(H2,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBUXRFXLADKEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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